molecular formula C20H17ClFN3O2 B2399726 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1226438-05-6

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2399726
CAS RN: 1226438-05-6
M. Wt: 385.82
InChI Key: KVBCSPFVRCYHCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has explored the synthesis of various derivatives similar to the compound , demonstrating significant antibacterial activity. For instance, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized, showing promising antibacterial properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anti-Cancer Activity

Fluoro-substituted derivatives have been investigated for their potential anti-cancer activity. Novel fluoro-substituted benzo[b]pyran derivatives have shown anticancer activity against lung cancer cell lines at low concentrations, suggesting the potential of similar structures for therapeutic applications (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Catalytic Applications

Compounds with a similar structural framework have been used in the development of catalysts. For example, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts have been prepared for ketone reduction, indicating the versatility of these compounds in catalysis (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).

Design and Study of Anti-Microbial Activity

The design of new pyrano quinoline derivatives has been explored, with studies on their antimicrobial activity. Such research underscores the potential of naphthyridine derivatives as scaffolds for developing new antimicrobial agents (Watpade & Toche, 2017).

Anti-Inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl) derivatives has indicated significant anti-inflammatory activity, with several compounds showing promising results in preclinical models. This suggests the utility of such compounds in developing new anti-inflammatory therapies (Sunder & Maleraju, 2013).

Inhibition of MAO Enzymes

Derivatives of benzo[b][1,6]naphthyridine have been investigated for their potential as monoamine oxidase (MAO) inhibitors, with some showing low micromolar potency. This highlights their potential in treating disorders related to MAO activity (Kulikova, Raesi, Levickaya, Purgatorio, La Spada, Catto, Altomare, & Voskressensky, 2023).

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in .

properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-12-1-6-17-15(9-12)20(27)16-10-25(8-7-18(16)24-17)11-19(26)23-14-4-2-13(22)3-5-14/h1-6,9H,7-8,10-11H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBCSPFVRCYHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide

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